molecular formula C23H23NO2S3 B11185960 1-(8-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-2-phenylbutan-1-one

1-(8-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-2-phenylbutan-1-one

Cat. No.: B11185960
M. Wt: 441.6 g/mol
InChI Key: LAOSKSVUWLAUEG-UHFFFAOYSA-N
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Description

1-(8-Methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-2-phenylbutan-1-one is a complex organic compound with a unique structure that includes a quinoline core, dithiolo ring, and phenylbutanone moiety

Preparation Methods

The synthesis of 1-(8-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-2-phenylbutan-1-one involves multiple steps, starting with the preparation of the quinoline core. The synthetic route typically includes:

    Formation of the Quinoline Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Dithiolo Ring: The dithiolo ring is introduced through a series of reactions involving sulfur-containing reagents.

    Attachment of the Phenylbutanone Moiety: This final step involves the coupling of the quinoline-dithiolo intermediate with a phenylbutanone derivative under specific conditions.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction environments.

Chemical Reactions Analysis

1-(8-Methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-2-phenylbutan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiols or other reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the methoxy and phenylbutanone moieties, using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum.

Scientific Research Applications

1-(8-Methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-2-phenylbutan-1-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Materials Science: Its unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound is used in research to understand its interactions with biological molecules and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 1-(8-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-2-phenylbutan-1-one involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-(8-Methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-2-phenylbutan-1-one can be compared with other similar compounds, such as:

    Quinoline Derivatives: These compounds share the quinoline core and may have similar biological activities.

    Dithiolo Compounds: Compounds with the dithiolo ring structure may exhibit similar chemical reactivity and applications.

    Phenylbutanone Derivatives: These compounds share the phenylbutanone moiety and may have similar pharmacological properties.

Properties

Molecular Formula

C23H23NO2S3

Molecular Weight

441.6 g/mol

IUPAC Name

1-(8-methoxy-4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)-2-phenylbutan-1-one

InChI

InChI=1S/C23H23NO2S3/c1-5-16(14-9-7-6-8-10-14)21(25)24-18-12-11-15(26-4)13-17(18)19-20(23(24,2)3)28-29-22(19)27/h6-13,16H,5H2,1-4H3

InChI Key

LAOSKSVUWLAUEG-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)N2C3=C(C=C(C=C3)OC)C4=C(C2(C)C)SSC4=S

Origin of Product

United States

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